Reduced Amine Basicity vs. Non-Fluorinated Pentan-1-amine: pKa Comparison
The terminal -CF₃ group in 5,5,5-trifluoropentan-1-amine exerts an electron-withdrawing inductive effect that reduces the basicity of the primary amine relative to the non-fluorinated analog pentan-1-amine. Predicted pKa values for the target compound are approximately 10.16±0.10 , compared to an experimentally determined pKa of 10.21 for pentan-1-amine [1]. While the absolute difference is modest (∼0.05 units), the trend of reduced basicity with increasing proximity to fluorine substitution is consistent with established structure-property relationships for fluoroalkylamines [2].
| Evidence Dimension | Amine basicity (pKa of conjugate acid) |
|---|---|
| Target Compound Data | pKa = 10.16±0.10 (predicted) |
| Comparator Or Baseline | Pentan-1-amine: pKa = 10.21 (experimental) |
| Quantified Difference | ΔpKa ≈ 0.05 (target compound is slightly less basic) |
| Conditions | Target compound: predicted using ChemBioDraw or similar QSAR model; pentan-1-amine: experimental measurement at 25°C |
Why This Matters
This difference in basicity may influence protonation state at physiological pH and reactivity in amine-coupling reactions, affecting synthetic yield and purification strategies.
- [1] Wikipedia. (2024). 1-Aminopentane (pKa of [CH₃(CH₂)₄NH₃]⁺ is 10.21). View Source
- [2] Morgenthaler, M., Schweizer, E., Hoffmann-Röder, A., Benini, F., Martin, R. E., Jaeschke, G., Wagner, B., Fischer, H., Bendels, S., Zimmerli, D., Schneider, J., Diederich, F., Kansy, M., & Müller, K. (2007). Predicting and tuning physicochemical properties in lead optimization: amine basicities. ChemMedChem, 2(8), 1100–1115. View Source
